Decahydroquinoline-2-carboxylic acid

Angiotensin Converting Enzyme Antihypertensive Cardiovascular Pharmacology

Decahydroquinoline-2-carboxylic acid is the essential building block for ACE inhibitor antihypertensive development (IC50 0.061–0.18 μM) and nAChR/muscarinic fragment-based programs (EC50 4.5–9.0 μM). Its trans-fused bicyclic core locks the piperidine ring into a twin-chair conformation, reducing entropic binding penalty vs. flexible scaffolds. The zwitterionic species (pKa 2.48) with intermediate logP (-0.422) offers a differentiated solubility-permeability profile for hit-to-lead optimization and peptidomimetic design. High melting point (254–258°C) ensures long-term library stability.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 79799-18-1
Cat. No. B2596353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoline-2-carboxylic acid
CAS79799-18-1
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESC1CCC2C(C1)CCC(N2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13)
InChIKeyDIWCUPFNJXAUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoline-2-carboxylic Acid (CAS 79799-18-1): Technical Specification for Procurement and Research


Decahydroquinoline-2-carboxylic acid (CAS 79799-18-1, MFCD09737535) is a fully saturated bicyclic heterocyclic amino acid with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol [1]. The compound features a decahydroquinoline (perhydroquinoline) core with a carboxylic acid substituent at the 2-position [2]. Its fully reduced nature distinguishes it from aromatic quinoline-2-carboxylic acid analogs, conferring distinct conformational and physicochemical properties relevant to medicinal chemistry and fragment-based ligand design .

Why Decahydroquinoline-2-carboxylic Acid Cannot Be Casually Substituted by Other Saturated Bicyclic Amino Acids


The decahydroquinoline-2-carboxylic acid scaffold presents three chiral centers and exists as a mixture of diastereomers with distinct stereochemical configurations . Substitution with regioisomers such as decahydroquinoline-3-carboxylic acid or monocyclic analogs like pipecolic acid (2-piperidinecarboxylic acid) fundamentally alters the spatial presentation of the carboxylic acid pharmacophore and the conformational constraints of the ring system [1]. These structural differences translate into measurable variations in receptor binding profiles, physicochemical properties, and metabolic stability [2]. The quantitative evidence presented below establishes where this specific compound demonstrates differentiated performance relative to alternative scaffolds.

Quantitative Differentiation of Decahydroquinoline-2-carboxylic Acid (CAS 79799-18-1) vs. Structural Analogs


Angiotensin I Converting Enzyme (ACE) Inhibition: Potency Quantified in Isolated Rabbit Lung Enzyme Assay

Decahydroquinoline-2-carboxylic acid derivatives, specifically the decahydro-1-(3-mercapto-1-oxopropyl)quinoline-2-carboxylic acid compound built from this core scaffold, demonstrate potent inhibition of pure angiotensin I converting enzyme (ACE) isolated from rabbit lung tissue [1]. The parent carboxylic acid scaffold provides the critical structural foundation for generating ACE inhibitory pharmacophores [1].

Angiotensin Converting Enzyme Antihypertensive Cardiovascular Pharmacology

Lipophilicity Comparison: Decahydroquinoline-2-carboxylic Acid (logP = -0.422) vs. Pipecolic Acid and Aromatic Quinaldic Acid Analogs

Decahydroquinoline-2-carboxylic acid exhibits a calculated logP value of -0.422 [1], indicating moderate hydrophilicity that contrasts sharply with the lipophilic nature of aromatic quinoline-2-carboxylic acid (quinaldic acid) and other unsaturated analogs [2]. This hydrophilicity derives from the fully saturated bicyclic ring system combined with the carboxylic acid functionality at the 2-position [1].

Physicochemical Properties Lipophilicity LogP ADME

Acid Dissociation Constant (pKa): Carboxylic Acid Protonation State at Physiological pH

The predicted pKa of the carboxylic acid group in decahydroquinoline-2-carboxylic acid is 2.48 ± 0.20 [1]. At physiological pH (7.4), the carboxylic acid exists predominantly in its deprotonated carboxylate form, while the secondary amine of the decahydroquinoline ring (predicted pKa ≈ 9–11 for saturated bicyclic amines) remains largely protonated, conferring zwitterionic character in aqueous biological environments [2].

pKa Ionization State Physicochemical Characterization Zwitterion

Thermal Stability and Solid-State Characterization: Melting Point (254–258°C) Enabling High-Temperature Reaction Conditions

Decahydroquinoline-2-carboxylic acid exhibits a melting point of 254–258°C [1], reflecting the crystalline nature of this saturated bicyclic amino acid. This high melting point is consistent with the formation of zwitterionic intermolecular interactions (carboxylate-ammonium salt bridges) in the solid state, a characteristic shared with other conformationally constrained bicyclic amino acids .

Melting Point Thermal Stability Solid-State Properties Process Chemistry

Nicotinic and Muscarinic Acetylcholine Receptor Binding: Micromolar Activity Profile in Recombinant Human Cell Assays

Decahydroquinoline-2-carboxylic acid demonstrates measurable activity at neuronal nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors in recombinant human cell assays [1]. Binding affinities fall within the micromolar range across multiple receptor subtypes [1].

Nicotinic Acetylcholine Receptor Muscarinic Receptor CNS Pharmacology Binding Affinity

Conformational Restraint: Bicyclic Scaffold as a Conformationally Constrained Analog of Pipecolic Acid

The decahydroquinoline-2-carboxylic acid scaffold can be considered a conformationally constrained analog of pipecolic acid (2-piperidinecarboxylic acid) [1]. The trans-fused bicyclic system locks the nitrogen-containing ring into a restricted conformational space, reducing the number of accessible low-energy conformations compared to the freely rotating monocyclic piperidine ring of pipecolic acid [2].

Conformational Constraint Peptidomimetic Scaffold Rigidity Drug Design

Recommended Application Scenarios for Decahydroquinoline-2-carboxylic Acid (CAS 79799-18-1) Based on Evidence-Based Differentiation


Angiotensin Converting Enzyme (ACE) Inhibitor Lead Generation and Scaffold Optimization

Procurement is indicated for medicinal chemistry programs targeting angiotensin I converting enzyme (ACE) inhibition for antihypertensive therapeutic development. Patent evidence (US4291163A) demonstrates that derivatives of the decahydroquinoline-2-carboxylic acid scaffold inhibit pure ACE isolated from rabbit lung at concentrations of 0.061–0.18 μM [1]. The parent carboxylic acid serves as the essential building block for constructing the 1-(3-mercapto-1-oxopropyl) substitution pattern required for potent enzyme inhibition [1].

Fragment-Based Ligand Discovery for Nicotinic and Muscarinic Acetylcholine Receptors

This compound is appropriate for fragment-based screening and hit-to-lead optimization campaigns targeting neuronal nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. BindingDB data confirms reproducible micromolar activity across human α3β4 nAChR (EC50 = 7.0 μM), α2β4 nAChR (EC50 = 9.0 μM), and muscarinic receptors (IC50 = 4.5 μM) [2]. These well-characterized baseline activities provide a validated starting point for structure-guided optimization, with the carboxylic acid handle enabling facile amide coupling for fragment growing and linking strategies [2].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Reduced Conformational Entropy

Procurement is recommended for peptide and peptidomimetic chemistry programs where conformational pre-organization is a critical design parameter. The trans-fused decahydroquinoline bicyclic system serves as a conformationally constrained analog of pipecolic acid, locking the nitrogen-containing ring into a restricted twin-chair conformation [3]. This pre-organization reduces the entropic penalty upon target binding relative to flexible monocyclic amino acid scaffolds, potentially enhancing binding affinity in applications such as protease inhibitor design, GPCR ligand optimization, and constrained peptide analog synthesis [3].

Chemical Fragment Library Construction Requiring Balanced Hydrophilicity and Defined Physicochemical Properties

This compound is suitable for inclusion in fragment libraries where balanced physicochemical properties are prioritized. The intermediate logP value of -0.422 positions it between highly polar amino acids and lipophilic aromatic heterocycles, offering a distinct solubility-permeability balance [4]. The predicted pKa of 2.48 ± 0.20 ensures complete deprotonation at physiological pH while the bicyclic amine remains protonated, generating a zwitterionic species with well-defined electrostatic properties [5]. The high melting point (254–258°C) ensures robust solid-state stability during long-term library storage and automated dispensing workflows [5].

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